

# Spectroscopic Profile of N-methyltetrahydro-2H-pyran-4-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-methyltetrahydro-2H-pyran-4-amine*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **N-methyltetrahydro-2H-pyran-4-amine**, a key heterocyclic amine of interest in pharmaceutical and chemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the fundamental experimental protocols for their acquisition.

## Core Spectroscopic Data

The structural elucidation of **N-methyltetrahydro-2H-pyran-4-amine** relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.9 - 4.1	m	2H	H-2e, H-6e (axial)
~3.3 - 3.5	m	2H	H-2a, H-6a (equatorial)
~2.7 - 2.9	m	1H	H-4
~2.4	s	3H	N-CH <sub>3</sub>
~1.7 - 1.9	m	2H	H-3e, H-5e (axial)
~1.4 - 1.6	m	2H	H-3a, H-5a (equatorial)
~1.2 - 1.4	br s	1H	N-H

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~67 - 69	C-2, C-6
~55 - 58	C-4
~33 - 36	N-CH <sub>3</sub>
~31 - 34	C-3, C-5

Table 3: IR Spectroscopic Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3400	Medium, Sharp	N-H Stretch (Secondary Amine)
~2950 - 2850	Strong	C-H Stretch (Aliphatic)
~1450 - 1470	Medium	C-H Bend
~1100 - 1050	Strong	C-O-C Stretch (Ether)

Table 4: Mass Spectrometry Data

m/z	Interpretation
115	[M] <sup>+</sup> (Molecular Ion)
100	[M-CH <sub>3</sub> ] <sup>+</sup>
86	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [M-NHCH <sub>3</sub> ] <sup>+</sup>
58	[C <sub>3</sub> H <sub>8</sub> N] <sup>+</sup>

## Experimental Protocols

The acquisition of the presented spectroscopic data follows standardized laboratory procedures. Below are detailed methodologies for each key experiment.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

- **Sample Preparation:** Approximately 5-10 mg of **N-methyltetrahydro-2H-pyran-4-amine** is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:** The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.

- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

## Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: For a liquid sample like **N-methyltetrahydro-2H-pyran-4-amine**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

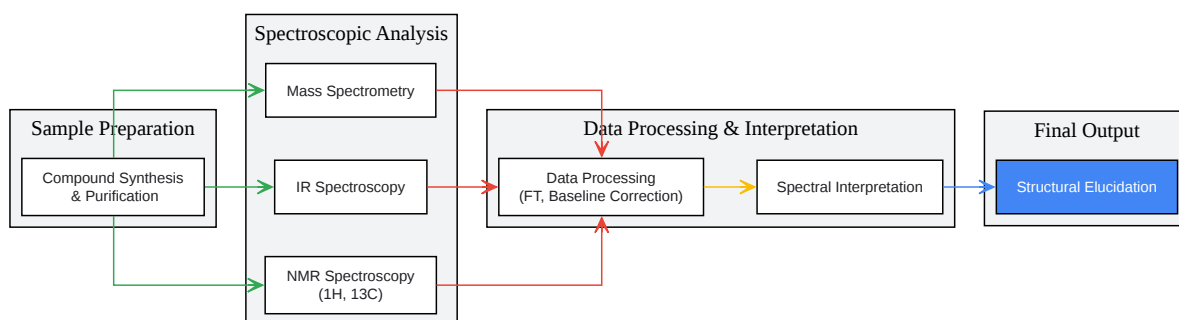
- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to

promote protonation in ESI.

- Data Acquisition: The sample solution is introduced into the mass spectrometer.
  - In ESI, the solution is sprayed through a heated capillary at a high voltage, generating gas-phase ions.
  - In EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest  $m/z$  value often corresponds to the molecular ion ( $[M]^+$ ), confirming the molecular weight of the compound.[1] Other peaks represent fragment ions, which provide information about the molecule's structure.

## Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **N-methyltetrahydro-2H-pyran-4-amine** can be visualized as a logical progression from sample preparation to data analysis and interpretation.



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## References

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